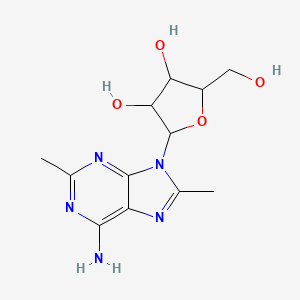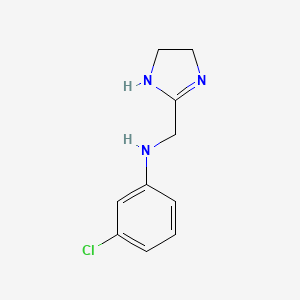![molecular formula C17H23ClN4O B15125080 N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bicyclic nonane ring fused with an indazole moiety, making it a subject of study for its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Bicyclic Nonane Ring: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the 9-azabicyclo[3.3.1]nonane structure.
Indazole Formation: The indazole ring is synthesized separately through cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling Reaction: The bicyclic nonane and indazole structures are then coupled using amide bond formation techniques, often involving reagents like carbodiimides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the bicyclic nonane structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the indazole ring or the bicyclic nonane structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole or nonane rings.
科学的研究の応用
N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound known for its catalytic properties in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another similar compound with a benzyl group instead of the indazole moiety.
Uniqueness
N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride is unique due to the combination of the bicyclic nonane ring and the indazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H23ClN4O |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H |
InChIキー |
BPROKMWVNUWVSC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)

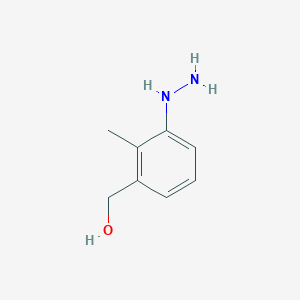

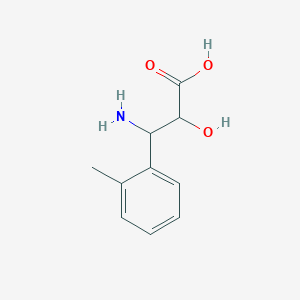
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)

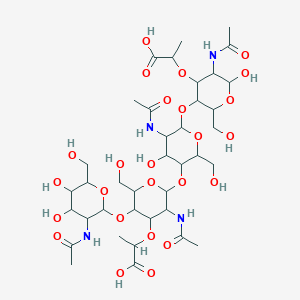
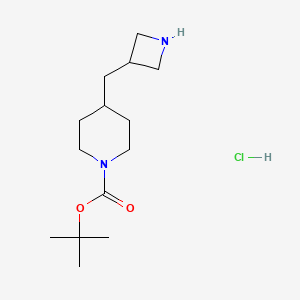
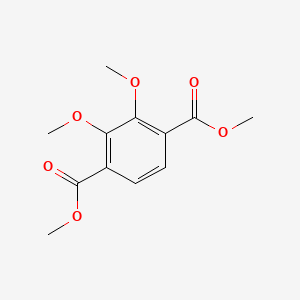
![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
